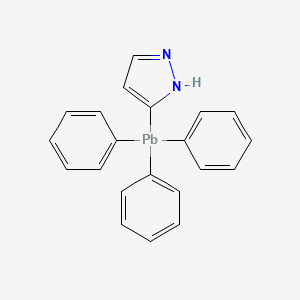

3-(Triphenylplumbyl)-1H-pyrazole

Beschreibung

3-(Triphenylplumbyl)-1H-pyrazole (CAS 51105-45-4) is an organolead compound featuring a pyrazole core substituted with a triphenylplumbyl (-Pb(C₆H₅)₃) group at the 3-position. This compound is notable for its heavy metal coordination, which imparts unique reactivity and material properties. However, due to the inherent toxicity of lead (Pb), its applications are highly restricted. For instance, it is listed in Toyota’s banned substances list for raw materials, reflecting regulatory concerns over environmental and health risks . The pyrazole ring itself is a heterocyclic scaffold with two adjacent nitrogen atoms, which can participate in coordination chemistry and hydrogen bonding, making it relevant in catalysis and materials science.

Eigenschaften

CAS-Nummer |

51105-45-4 |

|---|---|

Molekularformel |

C21H18N2Pb |

Molekulargewicht |

505 g/mol |

IUPAC-Name |

triphenyl(1H-pyrazol-5-yl)plumbane |

InChI |

InChI=1S/3C6H5.C3H3N2.Pb/c3*1-2-4-6-5-3-1;1-2-4-5-3-1;/h3*1-5H;1-2H,(H,4,5); |

InChI-Schlüssel |

UQHCYQRUUQBPAU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=NN4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(Triphenylplumbyl)-1H-Pyrazol erfolgt typischerweise durch Reaktion von Triphenylplumbylchlorid mit einem Pyrazolderivat. Ein übliches Verfahren umfasst die folgenden Schritte:

Herstellung von Triphenylplumbylchlorid: Triphenylplumbylchlorid kann durch Reaktion von Bleichlorid mit Triphenylphosphin in Gegenwart eines geeigneten Lösungsmittels synthetisiert werden.

Bildung von 3-(Triphenylplumbyl)-1H-Pyrazol: Das Triphenylplumbylchlorid wird dann unter kontrollierten Bedingungen, oft in Gegenwart einer Base wie Triethylamin, mit einem Pyrazolderivat umgesetzt, um die gewünschte Verbindung zu erhalten.

Industrielle Produktionsverfahren

Während die industrielle Produktion von 3-(Triphenylplumbyl)-1H-Pyrazol nicht umfassend dokumentiert ist, würde die Skalierung der Labor-Syntheseverfahren die Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(Triphenylplumbyl)-1H-Pyrazol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Bleizentrum kann unter Verwendung von Oxidationsmitteln zu höheren Oxidationsstufen oxidiert werden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um das Bleizentrum in eine niedrigere Oxidationsstufe zu überführen.

Substitution: Die Triphenylplumbyl-Gruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Substitutionsreaktionen erfordern oft das Vorhandensein eines Katalysators oder einer starken Base, um den Austausch von funktionellen Gruppen zu ermöglichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zu Blei(IV)-Verbindungen führen, während Reduktion zu Blei(II)-Derivaten führen könnte.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-(Triphenylplumbyl)-1H-Pyrazol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Das Bleizentrum kann mit verschiedenen Liganden koordinieren, was die Reaktivität und Stabilität der Verbindung beeinflusst. Die elektronischen Effekte der Triphenylplumbyl-Gruppe spielen ebenfalls eine bedeutende Rolle in ihrem chemischen Verhalten und beeinflussen die Pfade und Ergebnisse ihrer Reaktionen.

Wirkmechanismus

The mechanism of action of 3-(Triphenylplumbyl)-1H-pyrazole involves its interaction with various molecular targets. The lead center can coordinate with different ligands, influencing the reactivity and stability of the compound. The electronic effects of the triphenylplumbyl group also play a significant role in its chemical behavior, affecting the pathways and outcomes of its reactions.

Vergleich Mit ähnlichen Verbindungen

To contextualize 3-(Triphenylplumbyl)-1H-pyrazole, we compare it structurally and functionally with related pyrazole derivatives. Key distinctions arise from substituents, toxicity profiles, and applications.

Structural and Functional Comparisons

Key Observations :

- Lead vs. Fluorine/Bromine Substituents : The triphenylplumbyl group introduces significant steric bulk and metal coordination capacity, unlike smaller substituents like -CF₃ or -Br. However, lead’s toxicity restricts its utility compared to fluorine-containing derivatives, which are widely used in drug design due to enhanced lipophilicity and metabolic stability .

- Biological Activity : Pyrazoles with -CF₃ groups (e.g., Celecoxib analogs) exhibit antifungal and anti-inflammatory activity with EC₅₀ values as low as 6–9 µg/mL . In contrast, this compound lacks reported bioactivity, likely due to regulatory barriers.

- Synthetic Utility : Brominated pyrazoles (e.g., 3-(4-bromophenyl)-1H-pyrazole) are used in polymer chemistry as blocking agents for isocyanates , whereas triphenylplumbyl derivatives are rarely employed in synthesis due to handling challenges.

Biologische Aktivität

3-(Triphenylplumbyl)-1H-pyrazole is an organometallic compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse biological activities. The triphenylplumbyl group contributes to its organometallic characteristics, influencing its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activities of pyrazole derivatives have been extensively studied, revealing a range of pharmacological effects. Notably, compounds containing the pyrazole moiety have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

| Activity Type | Example Compounds | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | Celecoxib | COX-2 inhibition |

| Antimicrobial | Phenylbutazone | Disruption of bacterial cell wall synthesis |

| Anticancer | Rimonabant | CB1 receptor antagonism |

| Analgesic | Antipyrine | Central inhibition of pain signaling |

The mechanisms by which this compound exerts its biological effects are not yet fully elucidated. However, studies on related pyrazole compounds suggest several potential pathways:

- Enzyme Inhibition : Many pyrazoles act as inhibitors of cyclooxygenases (COX), influencing inflammatory pathways.

- Receptor Modulation : Interaction with cannabinoid receptors has been noted in some derivatives, suggesting potential for pain management.

- DNA Interaction : Certain pyrazoles have shown the ability to intercalate DNA, leading to cytotoxic effects in cancer cells.

Case Studies

Recent studies have highlighted the biological activity of pyrazole derivatives:

- Antimicrobial Activity : A study evaluated various pyrazole derivatives against bacterial strains. Results indicated that certain compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) lower than standard antibiotics .

- Anti-inflammatory Effects : Research demonstrated that a related pyrazole compound effectively reduced inflammation in animal models by inhibiting COX enzymes, showcasing its potential as a therapeutic agent for inflammatory diseases .

- Cytotoxicity in Cancer Cells : A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines. The compound displayed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Safety and Toxicological Considerations

While the biological activities are promising, safety assessments are crucial due to the presence of lead in the triphenylplumbyl group. Lead compounds are often associated with toxicity and regulatory concerns:

- Lead Toxicity : Lead exposure can lead to neurotoxicity and other health issues. Therefore, thorough toxicological evaluations are necessary for any potential therapeutic applications.

- Regulatory Status : The compound is subject to regulations concerning lead-containing substances, necessitating compliance with safety standards before clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.